Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium

Description

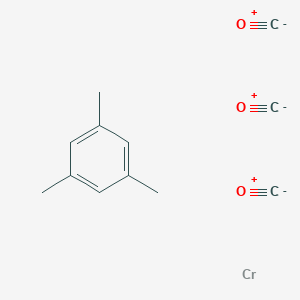

Tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)chromium (CAS: 12129-69-0) is a transition metal complex where chromium(0) is coordinated to three carbonyl (CO) ligands and a η⁶-1,3,5-trimethylbenzene (mesitylene) aromatic ligand. This compound is also referred to as tricarbonyl(mesitylene)chromium(0) and is notable for its stability and applications in organic synthesis and catalysis. Its structure features a hexahapto coordination mode, where the chromium center interacts with all six π-electrons of the mesitylene ring, enhancing electron delocalization and thermal stability .

Key properties include:

Properties

IUPAC Name |

carbon monoxide;chromium;1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12.3CO.Cr/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDGZOEVKXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12CrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153212 | |

| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Mesitylenechromium tricarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12129-67-8 | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]chromium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12129-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Cr(CO)₆ sublimes at elevated temperatures, necessitating solvents with boiling points exceeding 150°C. A representative procedure involves refluxing a 1:1 mixture of Cr(CO)₆ and mesitylene in dibutyl ether with tetrahydrofuran (THF) additives to suppress sublimation. The reaction proceeds via sequential CO ligand displacement, forming the η⁶-coordinated complex:

Yields typically range from 20% to 45%, limited by competitive decomposition pathways at extended reaction times.

Limitations and Optimization

Batch thermal synthesis suffers from:

-

Sublimation losses : Cr(CO)₆ volatility reduces reactant availability.

-

Autocatalytic decomposition : Prolonged heating (>24 hours) degrades the product.

-

Solvent constraints : High-boiling solvents complicate product isolation.

Optimization strategies include:

-

Additives : Butyl acetate or THF improves Cr(CO)₆ solubility.

-

Atmosphere control : Inert gas purging minimizes oxidative side reactions.

Ligand Exchange Approaches

Ligand exchange methods circumvent thermal decomposition by utilizing labile chromium precursors.

Naphthalene–Chromium Tricarbonyl Intermediate

Naphthalene–Cr(CO)₃ serves as a transfer agent, reacting with mesitylene under milder conditions:

This method operates at 80–100°C in tetrahydrofuran (THF), achieving yields up to 60%. However, the naphthalene complex’s air sensitivity complicates handling.

Tris(acetonitrile)Chromium Tricarbonyl

Tris(acetonitrile)chromium tricarbonyl ([Cr(CO)₃(NCMe)₃]) reacts with mesitylene at room temperature:

This method offers rapid kinetics (<1 hour) but requires stringent moisture exclusion.

Continuous-Flow Synthesis Innovations

Recent advances in flow chemistry enable efficient large-scale production.

Flow Reactor Configuration

A stainless-steel coil reactor (10 mL volume) heated to 220°C facilitates rapid heat transfer and short residence times (20 minutes). A solution of Cr(CO)₆ and mesitylene in methyl tert-butyl ether (MTBE) and THF (1:1 v/v) achieves 95% conversion.

Advantages Over Batch Methods

-

Suppressed decomposition : Short residence times minimize thermal degradation.

-

Scalability : Gram-scale synthesis yields 72% isolated product after purification.

-

Solvent flexibility : MTBE’s low boiling point simplifies solvent removal.

Comparative Analysis of Methodologies

Characterization and Quality Control

Spectroscopic Validation

-

IR Spectroscopy : Symmetric (ν~sym~) and antisymmetric (ν~asym~) C–O stretches appear at 1942 cm⁻¹ and 1852 cm⁻¹, respectively. Peak area ratios confirm octahedral geometry.

-

¹H NMR : Aromatic proton signals shift downfield to δ 5.23 (vs. δ 6.78 in free mesitylene), confirming η⁶ coordination. Methyl groups remain at δ 2.25.

Crystallographic Data

X-ray diffraction of analogous molybdenum complexes reveals a near-C~3v~ symmetry, with the metal center 0.009 Å from the ring centroid. Chromium complexes exhibit similar geometry, as inferred from IR bond angle calculations (108.3° for OC–Cr–CO).

Challenges and Optimization Strategies

Decomposition Mitigation

Chemical Reactions Analysis

Types of Reactions

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Ligand substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction could produce chromium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Chromatographic Applications

One of the primary applications of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium is in high-performance liquid chromatography (HPLC).

Separation Techniques

- Reverse Phase HPLC : The compound can be effectively separated using a Newcrom R1 HPLC column. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid .

- Scalability : This method is scalable and suitable for preparative separations to isolate impurities from complex mixtures. The use of smaller 3 µm particle columns enhances the speed and efficiency of the separation process.

Catalytic Applications

This compound exhibits catalytic properties that can be harnessed in various chemical reactions.

Catalysis in Organic Synthesis

- The compound serves as a catalyst in several organic transformations. Its ability to coordinate with substrates allows for the facilitation of reactions such as carbonylation and hydroformylation.

- Research indicates that chromium-based catalysts can enhance reaction rates and selectivity in synthetic pathways involving complex organic molecules.

Pharmacological Research

Emerging studies suggest potential pharmacological applications for this compound.

- Preliminary investigations into the biological activity of this compound indicate possible interactions with biological targets that may lead to therapeutic effects.

- Further research is needed to elucidate its mechanism of action and efficacy in pharmacological contexts.

Case Studies

Mechanism of Action

The mechanism of action of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium involves the interaction of the chromium center with various substrates. The tricarbonyl and aromatic ligands influence the electronic properties of the chromium atom, facilitating its reactivity. The compound can participate in electron transfer processes, coordinate with other molecules, and undergo ligand exchange reactions.

Comparison with Similar Compounds

Tricarbonyl((1,2,3,4,5,6-η)-1,3,5-Trimethylbenzene)tungsten

Molecular formula : C₁₂H₁₂O₃W (CAS: 12129-69-0)

This tungsten analog shares the same ligand framework but replaces chromium with tungsten. Key differences include:

- Electron density : Tungsten’s larger atomic radius and higher electron density enhance the back-donation to CO ligands, reducing ν(CO) stretching frequencies compared to chromium.

- Stability : Tungsten complexes generally exhibit higher thermal stability due to stronger metal-ligand bonding.

- Applications : Used in photochemical reactions and as precursors for tungsten-based catalysts, though less commonly than chromium analogs.

[N-Sulfonamidato]chloro(η⁶-mesitylene)ruthenium Complex

Molecular formula : C₂₉H₃₀ClN₂O₃RuS (Ref: IN-DA001ZYN)

This ruthenium complex features a mesitylene ligand but differs in ancillary ligands and coordination geometry:

Tricarbonyl(benzene)chromium(0)

Molecular formula : C₉H₆CrO₃

This simpler analog replaces mesitylene with benzene:

- Electronic effects : The absence of methyl groups reduces steric protection, lowering thermal stability.

- Catalytic activity : Less effective in sterically demanding reactions compared to the mesitylene derivative.

Comparative Data Table

Research Findings and Reactivity Insights

- Ligand reactivity : The mesitylene ligand in the chromium complex shows resistance to electrophilic substitution due to electron donation from the Cr(CO)₃ moiety, contrasting with free mesitylene’s reactivity .

- HO radical interactions : Rate coefficient studies (k = 5.67 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K) indicate that mesitylene’s reactivity with HO radicals is comparable to other alkenes, suggesting ligand stability under oxidative conditions .

- Synthetic utility : Chromium and tungsten analogs are synthesized via metal vapor or thermal ligand substitution, while ruthenium complexes require chiral ligand assembly .

Biological Activity

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium (CAS Number: 12129-67-8) is a chromium complex with potential applications in various fields due to its unique chemical properties. However, the biological activity of this compound is not extensively documented in the literature. This article aims to compile the available research findings regarding its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C₁₂H₁₂CrO₃

- Molecular Weight : 256.22 g/mol

- InChI Key : NIONDGZOEVKXEP-UHFFFAOYSA-N

- Canonical SMILES : CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of metal carbonyl complexes. These complexes are known to interact with biological macromolecules and can exhibit various biological effects.

The mechanism by which this compound exerts its biological effects is not well-defined. However, it is hypothesized that metal carbonyl complexes can generate reactive oxygen species (ROS) or other radicals that may interact with cellular components. This interaction could lead to oxidative stress or modulation of enzymatic activities.

Study 1: Interaction with Biomolecules

A study examining the interaction of metal carbonyl complexes with proteins demonstrated that these compounds can form adducts with amino acids. This suggests potential implications for protein function and stability when exposed to such complexes.

| Study | Findings |

|---|---|

| Metal Carbonyl Complexes and Protein Interaction | Formation of adducts with amino acids indicating possible alterations in protein function. |

Study 3: Cytotoxicity Assessment

Preliminary cytotoxicity assessments have been conducted on various metal carbonyl complexes. While direct data on this compound is scarce, related studies indicate that certain chromium complexes can exhibit cytotoxic effects at higher concentrations.

| Study | Findings |

|---|---|

| Cytotoxic Effects of Chromium Complexes | Indications of cytotoxicity at elevated concentrations; further research needed for specific compounds. |

Safety and Hazards

The safety profile for this compound remains under-researched. Current literature lacks comprehensive toxicity data; thus caution is advised when handling this compound.

Future Directions

Given the limited understanding of the biological activity of this compound:

- Further Research : It is crucial to conduct more detailed studies focusing on its interaction with biological systems.

- Toxicological Studies : Comprehensive assessments are needed to evaluate its safety and potential therapeutic applications.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects will enhance our understanding and potential applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare tricarbonyl(η⁶-1,3,5-trimethylbenzene)chromium, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves ligand substitution reactions using chromium hexacarbonyl (Cr(CO)₆) and 1,3,5-trimethylbenzene under photolytic or thermal activation. For example:

- Step 1 : Dissolve Cr(CO)₆ and 1,3,5-trimethylbenzene in a dry, degassed solvent (e.g., THF or diethyl ether).

- Step 2 : Irradiate with UV light (photolytic method) or reflux under inert gas (thermal method) to displace three CO ligands.

- Optimization : Reaction yields depend on solvent polarity, temperature, and irradiation time. Excess arene ligand (3:1 molar ratio) improves product formation .

- Data Table :

| Method | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Photolytic | THF | 25 (UV) | 65–70 | |

| Thermal | Diethyl ether | 80 | 50–55 |

Q. How is the compound characterized spectroscopically, and what key spectral signatures distinguish it?

- Methodological Answer :

- IR Spectroscopy : Monitor ν(CO) stretches (typically 1900–2000 cm⁻¹). For chromium tricarbonyl complexes, two strong absorptions are expected due to symmetric/asymmetric CO vibrations.

- ¹H NMR : The η⁶-arene protons resonate upfield (δ 4–5 ppm) compared to free arene ligands. Methyl groups (δ 1.5–2.0 ppm) show splitting due to restricted rotation .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M]⁺ at m/z ~274) and isotopic patterns for chromium (natural abundance ⁵²Cr: 83.8%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3,5-trimethylbenzene ligand influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Steric Effects : Methyl groups hinder axial coordination, favoring η⁶ binding. Compare substitution rates with less hindered analogs (e.g., benzene or mesitylene) using kinetic studies (e.g., UV-Vis monitoring).

- Electronic Effects : Electron-donating methyl groups stabilize the metal center, reducing electrophilicity. Electrochemical methods (cyclic voltammetry) quantify redox potentials to assess electronic tuning .

- Data Table :

| Ligand | Substitution Rate (k, s⁻¹) | Redox Potential (E₁/₂, V) | Reference |

|---|---|---|---|

| Benzene | 1.2 × 10⁻³ | -1.25 | |

| 1,3,5-Trimethylbenzene | 5.8 × 10⁻⁴ | -1.10 |

Q. What computational approaches are used to model the electronic structure and bonding in this complex?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/def2-TZVP basis sets. Analyze frontier molecular orbitals (FMOs) to identify metal-ligand bonding (e.g., Cr d-orbitals interacting with arene π* orbitals).

- NBO Analysis : Quantify charge transfer from the arene to chromium. Compare with experimental data (e.g., IR ν(CO) frequencies correlate with Cr→CO backdonation) .

- Key Findings :

- Methyl groups increase arene electron density, enhancing Cr–arene bonding (shorter Cr–C distances in computed structures).

Q. How can isotopic labeling (e.g., deuterated arenes) elucidate mechanistic pathways in ligand exchange reactions?

- Methodological Answer :

- Deuterated Ligands : Synthesize analogs using 1,3,5-trimethylbenzene-d₁₂ to track ligand mobility via ²H NMR or mass spectrometry.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. protiated complexes to identify rate-determining steps (e.g., associative vs. dissociative mechanisms) .

Handling and Safety Considerations

- Precautions : Although direct safety data for this compound is limited, analogous chromium carbonyls are air-sensitive and may release toxic CO. Use Schlenk-line techniques, inert atmosphere gloveboxes, and proper ventilation .

Contradictions and Resolutions

- Spectral Data Discrepancies : Mass spectral data for tungsten analogs (e.g., tricarbonyl(η⁶-1,3,5-trimethylbenzene)tungsten) show distinct isotopic patterns due to higher atomic mass. Researchers must calibrate instruments for chromium-specific analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.